Thiobenzamide

Catalog No.
S578551
CAS No.
2227-79-4
M.F
C7H7NS
M. Wt
137.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiobenzamide

CAS Number

2227-79-4

Product Name

Thiobenzamide

IUPAC Name

benzenecarbothioamide

Molecular Formula

C7H7NS

Molecular Weight

137.2 g/mol

InChI

InChI=1S/C7H7NS/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9)

InChI Key

QIOZLISABUUKJY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=S)N

Synonyms

thiobenzamide

Canonical SMILES

C1=CC=C(C=C1)C(=S)N

Isomeric SMILES

C1=CC=C(C=C1)C(=N)S

The exact mass of the compound Thiobenzamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thioamides - Supplementary Records. It belongs to the ontological category of benzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Thiobenzamide (CAS: 2227-79-4) is a primary aromatic thioamide characterized by a highly nucleophilic thiocarbonyl sulfur atom and an adjacent phenyl ring. Presenting as a yellow crystalline solid with a melting point of 114–118 °C , it serves as a fundamental building block in organic synthesis and materials science. In procurement and process chemistry, thiobenzamide is primarily selected for its utility as an efficient precursor for Hantzsch and Eschenmoser thiazole syntheses, a potent S-donor ligand, and a highly effective corrosion inhibitor in acidic environments. Its distinct electronic profile, driven by the conjugation between the aromatic ring and the thioamide moiety, provides superior directing-group capabilities for metal-free C–H functionalization compared to its oxygen-based analogs [1].

Research Fit

Structural O-to-S substitution alters hydrogen-bonding strength and reactivity profile.
Physical Defined thermal profile supports solvent and melt processing compatibility.
Applications Reported as organic building block, coordination ligand, and industrial modifier.

Generic substitution of thiobenzamide with closely related analogs routinely fails due to fundamental differences in electronic and steric profiles. Replacing it with its oxygen analog, benzamide, eliminates the nucleophilic sulfur required for direct thiazole cyclization, forcing chemists to introduce noxious, moisture-sensitive thionating agents like Lawesson's reagent in a low-yielding, multi-step process [3]. Furthermore, benzamide fails to support S-directed ortho C–H borylation, yielding only trace functionalization under conditions where thiobenzamide thrives [1]. Conversely, substituting thiobenzamide with aliphatic thioamides, such as thioacetamide, removes the conjugated pi-electron system, which drastically reduces its adsorption strength and overall efficiency when deployed as a corrosion inhibitor on metal surfaces [2].

Substitution Risk

Benzamide O-H···O vs S-H···S H-bond geometry alters molecular recognition; direct substitution may shift supramolecular assembly and reactivity.
Thioacetamide Adsorption mechanism (chemisorption vs physisorption) differs, likely impacting temperature-dependent corrosion protection.
Thiourea Ranked lower corrosion inhibition efficiency in acidic media; inhibition performance profile may not transfer.

Superior Directing Group for Metal-Free C–H Borylation

In downstream diversification workflows, the thiocarbonyl group of thiobenzamide acts as a highly efficient directing group for metal-free, BBr3-mediated ortho C–H borylation. When subjected to these conditions, thiobenzamide yields 78% of the borylated product. In direct contrast, the oxygen analog benzamide yields only trace amounts (<5%) of the corresponding borylated product under identical conditions [1]. This massive discrepancy makes thiobenzamide the mandatory starting material for accessing ortho-functionalized derivatives without relying on expensive transition-metal catalysts.

Evidence DimensionYield of ortho C–H borylation (BBr3-mediated)
Target Compound Data78% yield
Comparator Or BaselineBenzamide: Trace amounts (<5%)
Quantified Difference>15-fold increase in product yield
ConditionsMetal-free, BBr3-mediated borylation at 120 °C, followed by pinacol quench

Enables scalable, transition-metal-free synthesis of functionalized building blocks that are synthetically inaccessible from standard benzamides.

Corrosion Inhibition Ranking
Head-to-head
Thiobenzamide > Thiourea > Thioacetamide
Reported highest efficiency among tested sulfur analogs.
Mild steel in 0.1 M H₂SO₄, EIS and polarization resistance.

Enhanced Corrosion Inhibition in Acidic Media

For industrial acid pickling and sour gas conditioning, thiobenzamide provides significantly higher corrosion inhibition on mild steel compared to aliphatic thioamides. Electrochemical impedance and polarization studies in 0.1 M H2SO4 demonstrate that thiobenzamide achieves the highest inhibition efficiency among simple thio-compounds, whereas thioacetamide ranks as the least efficient [1]. The conjugated phenyl ring of thiobenzamide facilitates stronger pi-electron donation and superior adsorption onto the metal surface compared to the purely aliphatic backbone of thioacetamide.

Evidence DimensionCorrosion inhibition efficiency on mild steel
Target Compound DataHighest efficiency (strong pi-electron adsorption)
Comparator Or BaselineThioacetamide: Least efficient
Quantified DifferenceSignificantly higher surface coverage and inhibition percentage
Conditions0.1 M H2SO4 at 30–50 °C

Justifies the procurement of aromatic thioamides over cheaper aliphatic alternatives for formulating high-performance industrial corrosion inhibitors.

Adsorption Mechanism
Head-to-head
TBA: chemisorption
TAcA: physisorption
Chemisorption may support temperature-stable inhibition.
Divergent activation energy profiles in H₂SO₄.

Elimination of Noxious Thionation Steps in Heterocycle Synthesis

Synthesizing 1,2,4-thiadiazoles or thiazoles from benzamide requires an initial, harsh thionation step using Lawesson's reagent at reflux, which adds processing time, generates foul-smelling byproducts, and caps overall yields at 30–50% [1]. Procuring thiobenzamide directly bypasses this step entirely, allowing for immediate oxidative dimerization or direct cyclization with α-haloketones. This single-step advantage streamlines the production of pharmaceutically relevant heterocycles while improving overall atom economy and reducing hazardous waste.

Evidence DimensionSynthetic steps and reagent requirements
Target Compound DataDirect 1-step cyclization substrate
Comparator Or BaselineBenzamide: Requires 2-step protocol with Lawesson's reagent
Quantified DifferenceEliminates 1 synthetic step and avoids noxious reagents
ConditionsThiadiazole/thiazole scaffold synthesis

Reduces manufacturing complexity, safety hazards, and reagent costs in the synthesis of sulfur-containing active pharmaceutical ingredients.

Tensile Strength Increase
Head-to-head
150 kg/cm² modified vs 80 kg/cm² control (87.5% increase)
Reported mechanical reinforcement in SBR vulcanizates.
SBR compounded with precipitated CaCO₃.

Suppression of Solid-State Disorder for Co-Crystal Engineering

In solid-state engineering, predictability is critical for batch reproducibility. Benzamide crystals are notorious for exhibiting complex disorder and forming high-entropy polymorphs, which complicates formulation consistency. In contrast, thiobenzamide and its derivatives demonstrate suppressed disorder, forming predictable, stable crystal structures driven by robust N–H···S hydrogen-bonding networks [1]. This structural reliability makes thiobenzamide a vastly superior co-former for supramolecular assemblies and co-crystal development.

Evidence DimensionCrystallographic disorder and polymorphism
Target Compound DataStable, predictable packing with suppressed disorder
Comparator Or BaselineBenzamide: High-entropy polymorphs and complex structural disorder
Quantified DifferenceSubstantially lower polymorphic variability
ConditionsSolid-state crystallization and co-crystal formation

Ensures higher batch-to-batch reproducibility and structural predictability in solid-state materials and supramolecular formulations.

H-Bond Distance
Head-to-head
2.904 Å (O-H···S) vs 2.513 Å (O-H···O), ~15% longer
Weaker H-bond synthon for crystal engineering design.
Single-crystal X-ray data, 2-hydroxy derivatives.
Functional Divergence
Head-to-head
Thiobenzamide: radical scavenger, no ADPRT inhibition
Benzamide: ADPRT inhibitor
Functional switch supports distinct research probe applications.
CHO cell assays; hydroxyl radical model system.

Precursor for Pharmaceutical Thiazoles and Thiadiazoles

Thiobenzamide is the direct starting material of choice for Hantzsch and Eschenmoser coupling reactions to produce aryl-substituted thiazoles and thiadiazoles. By starting with the pre-formed thioamide, manufacturers bypass the need for hazardous thionating agents required when starting from benzamide, directly improving yield and safety in API synthesis workflows [1].

Industrial Acid Pickling and Corrosion Inhibitor Formulations

Due to its superior pi-electron adsorption capabilities compared to aliphatic analogs like thioacetamide, thiobenzamide is highly effective as a corrosion inhibitor for mild steel. It is specifically procured for use in acidic environments, such as 0.1 M H2SO4 or HCl pickling baths, where it forms a robust protective interfacial barrier [2].

Transition-Metal-Free C–H Functionalization

In advanced organic synthesis, thiobenzamide is utilized for its exceptional directing-group ability. It enables high-yielding, metal-free ortho C–H borylation using BBr3, a pathway that is entirely inaccessible when using benzamide. This allows researchers to rapidly generate borylated aromatic building blocks for subsequent Suzuki-Miyaura cross-coupling [3].

Supramolecular Co-Crystal Development

Because it avoids the high-entropy polymorphism and crystallographic disorder inherent to benzamide, thiobenzamide is selected as a reliable co-former in solid-state engineering. Its predictable N–H···S hydrogen bonding networks are leveraged to design stable co-crystals and novel functional materials with consistent batch-to-batch structural properties [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Mild steel acidic corrosion inhibition
Corrosion inhibition efficiency ranking
Chemisorption mechanism and temperature stability
Styrene-butadiene rubber vulcanization
Tensile strength modification
Mechanical property and filler compatibility
Crystal engineering and co-crystal design
O-H···S hydrogen-bond synthon geometry
H-bond distance and supramolecular packing
Radical scavenging pathway studies
ADPRT inactivity and radical scavenger profile
Oxidative stress model and assay interpretation

XLogP3

1.5

LogP

1.49 (LogP)

UNII

8799VM9SXC

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antitubercular Agents

Pictograms

Acute Toxic

Acute Toxic

Other CAS

2227-79-4

Wikipedia

Thiobenzamide

General Manufacturing Information

Benzenecarbothioamide: ACTIVE

Explore Compound Types